molecular formula C21H24INO2 B5056122 N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Cat. No. B5056122
M. Wt: 449.3 g/mol
InChI Key: KYZKRFFORLNLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. It is a small molecule that selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens.

Mechanism of Action

TAK-700 selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, TAK-700 reduces the levels of androgens in the body, which can slow the growth and progression of prostate cancer.
Biochemical and Physiological Effects
TAK-700 has been shown to significantly reduce the levels of testosterone and other androgens in the body, both in preclinical studies and in clinical trials. This reduction in androgen levels has been associated with a decrease in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-700 is its selectivity for the 17,20-lyase enzyme, which reduces the risk of off-target effects. Additionally, TAK-700 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of TAK-700 is its relatively low potency compared to other androgen synthesis inhibitors, which may limit its effectiveness in certain patient populations.

Future Directions

There are several potential future directions for the development of TAK-700 and other androgen synthesis inhibitors. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes for patients. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of prostate cancer. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-700 in different patient populations and treatment settings.

Synthesis Methods

The synthesis of TAK-700 involves a multi-step process that starts with the reaction of 4-iodo-2-isopropylaniline with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-iodo-2-isopropylphenyl)acetate. This intermediate is then reacted with 5,6,7,8-tetrahydro-2-naphthol to form the final product, TAK-700.

Scientific Research Applications

TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer. Androgens play a critical role in the development and progression of prostate cancer, and the inhibition of androgen synthesis is an important therapeutic strategy for the disease. TAK-700 has shown promising results in preclinical and clinical studies as a potent and selective inhibitor of 17,20-lyase, and has the potential to be a valuable addition to the current treatment options for prostate cancer.

properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24INO2/c1-14(2)19-12-17(22)8-10-20(19)23-21(24)13-25-18-9-7-15-5-3-4-6-16(15)11-18/h7-12,14H,3-6,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZKRFFORLNLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.